PK44

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

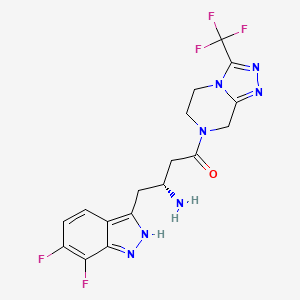

IUPAC Name |

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPWZZYFIVYJSI-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F5N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action in Diabetes Mellitus

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical trial information for a compound specifically designated as "PK44" in the context of diabetes. Therefore, this guide provides a comprehensive overview of the established and emerging mechanisms of action and key signaling pathways that form the foundation for research and development of novel anti-diabetic therapeutics. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring new chemical entities for the treatment of diabetes.

Mechanisms of Action of Major Anti-diabetic Drug Classes

The management of type 2 diabetes mellitus (T2DM) involves a variety of pharmacological agents that target different aspects of glucose homeostasis.[1] Understanding these mechanisms is crucial for the development of new and improved therapies.

-

Biguanides (e.g., Metformin): This is often the first-line therapy for T2DM. Metformin's primary effect is to decrease hepatic glucose production (gluconeogenesis).[1][2] It also increases glucose uptake in peripheral tissues like muscle by improving insulin sensitivity.[2][3] The underlying mechanism involves the activation of AMP-activated protein kinase (AMPK).

-

Sulfonylureas (e.g., Glibenclamide, Glipizide): These drugs act by stimulating insulin secretion from the pancreatic β-cells. They achieve this by closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, which leads to cell depolarization, calcium influx, and subsequent insulin release.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin, Vildagliptin): DPP-4 inhibitors, also known as gliptins, prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By increasing the levels of active GLP-1, they enhance glucose-dependent insulin secretion and suppress glucagon release.

-

Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (e.g., Canagliflozin, Dapagliflozin): Operating in the kidneys, SGLT2 inhibitors block the reabsorption of glucose from the glomerular filtrate back into the blood. This leads to increased urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action.

-

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Liraglutide, Exenatide): These agents mimic the action of the endogenous incretin hormone GLP-1. They stimulate glucose-dependent insulin release, inhibit glucagon secretion, slow gastric emptying, and promote satiety.

-

Thiazolidinediones (TZDs) (e.g., Pioglitazone, Rosiglitazone): TZDs are potent insulin sensitizers. They act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor. Activation of PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity in adipose tissue, muscle, and the liver.

Data Presentation: Comparative Efficacy of Anti-diabetic Drug Classes

The following table summarizes the comparative effectiveness of various second-line oral anti-diabetic therapies when added to metformin, based on a target trial emulation using real-world data.

| Drug Class | Mean Change in HbA1c (mmol/mol) vs. Sulfonylureas | Mean Change in HbA1c (mmol/mol) vs. DPP-4 Inhibitors | Effect on Body Mass Index (BMI) | Effect on Systolic Blood Pressure |

| SGLT-2 Inhibitors | -2.5 (95% CI -3.7 to -1.3) | -3.2 (95% CI -4.6 to -1.8) | Reduction | Reduction |

| DPP-4 Inhibitors | N/A | N/A | Neutral | Neutral |

| Sulfonylureas | N/A | N/A | Potential Weight Gain | Neutral |

Note: Data is synthesized from large-scale comparative effectiveness studies. HbA1c reduction for most monotherapies is approximately 1 percentage point. Combination therapies generally result in a further reduction of about 1 percentage point compared to monotherapy.

Key Signaling Pathways in Diabetes

The pathophysiology of diabetes and its complications involves the dysregulation of several critical intracellular signaling pathways. Novel therapeutic agents often target key nodes within these networks.

Protein Kinase C (PKC) Signaling Pathway

In hyperglycemic conditions, there is an increased production of diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms. Chronic activation of the DAG-PKC pathway is implicated in the development of diabetic microvascular complications, including retinopathy, nephropathy, and neuropathy. PKC activation can lead to changes in blood flow, increased vascular permeability, and enhanced expression of growth factors like TGF-β and VEGF.

Caption: PKC signaling pathway activated by hyperglycemia.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK acts as a central energy sensor within cells. It is activated during states of low cellular energy (high AMP/ATP ratio), such as during exercise. Once activated, AMPK works to restore energy balance by stimulating ATP-producing pathways (like glucose uptake and fatty acid oxidation) and inhibiting ATP-consuming pathways (like gluconeogenesis, and lipid and protein synthesis). Its role in promoting glucose uptake in skeletal muscle makes it a key target for insulin-sensitizing drugs like metformin.

Caption: AMPK pathway as a cellular energy regulator.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway is the primary signaling cascade downstream of the insulin receptor. Insulin binding to its receptor leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which then recruit and activate PI3K. PI3K generates PIP3, which in turn activates Akt. Activated Akt mediates most of insulin's metabolic effects, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake, promotion of glycogen synthesis, and inhibition of gluconeogenesis. Insulin resistance is characterized by impaired signaling through this pathway.

Caption: The insulin-mediated PI3K/Akt signaling pathway.

Experimental Protocols in Diabetes Research

Evaluating the efficacy and mechanism of a novel anti-diabetic compound requires a range of standardized in vivo and in vitro experimental models.

Experimental Methodologies

-

Chemically-Induced Diabetes (In Vivo Model): A common method to induce a model of Type 1 diabetes in rodents (rats, mice) is through the administration of streptozotocin (STZ). STZ is a toxin that specifically destroys pancreatic β-cells. A typical protocol involves a single intraperitoneal injection of STZ, with diabetes confirmed by monitoring blood glucose levels; animals with fasting blood glucose above 200-250 mg/dL are considered diabetic. For Type 2 models, a combination of a high-fat diet followed by a low dose of STZ is often used to induce insulin resistance and partial β-cell failure.

-

3T3-L1 Adipocyte Differentiation (In Vitro Model): The 3T3-L1 cell line is a mouse pre-adipocyte model widely used in diabetes and obesity research. These fibroblast-like cells can be chemically induced to differentiate into mature, insulin-responsive adipocytes. This model is valuable for studying insulin-stimulated glucose uptake, adipogenesis, and the effects of compounds on insulin sensitivity at the cellular level.

-

Glucose Uptake Assay: To quantify the effect of a compound on glucose uptake, differentiated 3T3-L1 adipocytes or isolated primary muscle cells are first starved of glucose, then pre-treated with the test compound (with or without insulin), and finally incubated with a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose). The amount of radioactivity inside the cells is then measured to determine the rate of glucose uptake.

-

Enzyme Inhibition Assays (e.g., DPP-4 Activity): For compounds hypothesized to act as enzyme inhibitors, in vitro activity assays are crucial. For a potential DPP-4 inhibitor, the assay would involve incubating the recombinant DPP-4 enzyme with a fluorogenic or chromogenic substrate in the presence of varying concentrations of the test compound. The inhibitory activity (IC50) is determined by measuring the reduction in signal compared to a control without the inhibitor.

General Experimental Workflow

The workflow for preclinical evaluation of a new anti-diabetic compound typically follows a logical progression from in vitro characterization to in vivo efficacy studies.

References

The Core Mechanism of PK44: A Technical Guide to DPP-IV Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action for PK44, a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). The focus of this document is to detail the established signaling pathway of DPP-IV inhibition, a critical therapeutic target in the management of type 2 diabetes. While specific downstream signaling studies for this compound are not extensively available in public literature, its high potency suggests a profound impact on the canonical DPP-IV-incretin axis. This guide will, therefore, concentrate on this well-documented pathway, using this compound as a prime example of a powerful inhibitory agent.

Introduction to DPP-IV and its Inhibition

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types, including endothelial, epithelial, and immune cells. It also circulates in a soluble, enzymatically active form in plasma. DPP-IV plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3]. These hormones are released from the gut in response to food intake and are responsible for the "incretin effect" – the potentiation of glucose-dependent insulin secretion[3].

The inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus[4]. By blocking the enzymatic activity of DPP-IV, inhibitors prevent the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects. This leads to increased insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells in a glucose-dependent manner, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.

This compound: A Potent DPP-IV Inhibitor

This compound (also referred to as Compound 67) has been identified as a highly potent inhibitor of DPP-IV. Its inhibitory activity is a key quantitative parameter that underscores its potential in modulating the DPP-IV pathway.

Quantitative Data

The primary quantitative measure of a competitive inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, this value indicates a strong binding affinity to the DPP-IV enzyme.

| Compound | Target | IC50 (nM) | Reference |

| This compound (Compound 67) | Dipeptidyl Peptidase-IV (DPP-IV) | 15.8 | MedchemExpress |

The DPP-IV Inhibition Signaling Pathway

The primary mechanism of action of this compound and other DPP-IV inhibitors is the potentiation of the endogenous incretin system. The signaling cascade initiated by the preservation of active GLP-1 is multifaceted and impacts various physiological processes beyond glucose control.

The Incretin Axis

Upon food intake, enteroendocrine L-cells in the gut secrete active GLP-1. In the absence of an inhibitor, DPP-IV rapidly cleaves GLP-1 into an inactive form. This compound, by inhibiting DPP-IV, allows for a sustained elevation of active GLP-1 levels in the circulation.

Downstream Effects of Elevated GLP-1

Sustained levels of active GLP-1 bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on various target cells, most notably pancreatic islet cells. This binding initiates a cascade of intracellular signaling events:

-

Pancreatic β-Cells: Activation of the GLP-1R on β-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling pathways converge to enhance glucose-stimulated insulin secretion, promote β-cell proliferation, and inhibit apoptosis.

-

Pancreatic α-Cells: GLP-1 signaling suppresses the secretion of glucagon from α-cells, particularly in the context of hyperglycemia. This reduction in glucagon contributes to decreased hepatic glucose production.

-

Stomach: GLP-1 delays gastric emptying, which slows the absorption of glucose from the gut and contributes to a feeling of satiety.

-

Central Nervous System: GLP-1 can act on the hypothalamus to promote satiety and reduce appetite, potentially leading to weight neutrality or modest weight loss.

Some studies suggest that DPP-4 inhibition may also have vascular effects that are independent of GLP-1, potentially involving Src-Akt-eNOS mediated nitric oxide release.

References

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Target Validation of PK44 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis. A key therapeutic strategy involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a technical overview of the target validation for a novel pan-AMPK activator, here designated PK44 (using the well-characterized AMPK activator O304 as a proxy for this guide). This compound acts by protecting the phosphorylated, active form of AMPK from dephosphorylation, thereby mimicking the beneficial effects of exercise on a cellular level. Preclinical and clinical data demonstrate that this compound improves glucose homeostasis, enhances insulin sensitivity, and ameliorates cardiovascular parameters, establishing it as a promising candidate for the treatment of metabolic diseases.

Introduction: The Role of AMPK in Metabolic Regulation

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] When activated by low energy states (i.e., an increased AMP/ATP ratio), AMPK works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.[2] In key metabolic tissues:

-

Skeletal Muscle: AMPK activation increases glucose uptake and fatty acid oxidation.[1][3]

-

Liver: AMPK activation inhibits gluconeogenesis and lipid synthesis.

-

Adipose Tissue: AMPK activation reduces lipogenesis and promotes lipolysis.

-

Pancreatic β-cells: AMPK activation can protect against glucotoxicity and reduce β-cell stress.[1]

Given its central role in metabolic regulation, AMPK has emerged as a high-value therapeutic target for metabolic diseases.

This compound: Mechanism of Action

This compound is a first-in-class, orally bioavailable, direct pan-AMPK activator. Unlike indirect activators such as metformin, which primarily affect cellular energy charge, this compound directly modulates the AMPK enzyme complex. Its mechanism involves binding to the ADaM (Allosteric Drug and Metabolism) site on the AMPK gamma subunit, which induces a conformational change that protects the activating phosphorylation site at Threonine-172 on the alpha subunit from being dephosphorylated by protein phosphatases. This leads to sustained AMPK activation.

Signaling Pathway Diagram

Caption: Mechanism of this compound (O304) action on AMPK.

Preclinical Target Validation

The efficacy of this compound has been demonstrated in multiple preclinical models of metabolic disease, primarily utilizing diet-induced obese (DIO) mice.

In Vivo Efficacy in DIO Mice

In DIO mice, chronic administration of this compound prevents and reverses high-fat diet-induced insulin resistance, hyperinsulinemia, obesity, and hepatic steatosis. Treatment with this compound leads to significant improvements in glucose tolerance and insulin sensitivity, independent of effects on body weight in some experimental settings.

Enhanced Glucose Uptake

This compound stimulates glucose uptake in skeletal muscle both in vitro and in vivo. Positron Emission Tomography (PET) scans using [¹⁸F]-Fluorodeoxyglucose ([¹⁸F]-FDG) have shown significantly increased glucose uptake in the muscles of this compound-treated aged mice. This effect is, at least in part, insulin-independent and directly mediated by AMPK activation.

Cardiovascular and Vasculature Improvements

T2D is strongly associated with cardiovascular complications. In preclinical models, this compound has demonstrated beneficial cardiovascular effects. It improves left ventricular stroke volume and reduces cardiac glycogen levels without inducing cardiac hypertrophy, a concern with some other classes of AMPK activators. Furthermore, this compound treatment improves peripheral microvascular perfusion in mice.

Preclinical Data Summary

| Parameter | Model | Treatment Group | Control Group | % Change | p-value | Reference |

| Glucose Tolerance (AUC) | DIO Mice | This compound (0.8 mg/g diet) | High-Fat Diet | ↓ 25-30% | <0.01 | |

| Insulin Tolerance (AUC) | DIO Mice | This compound (0.8 mg/g diet) | High-Fat Diet | ↓ 30-40% | <0.01 | |

| HOMA-IR | DIO Mice | This compound (0.8 mg/g diet) | High-Fat Diet | ↓ ~50% | <0.001 | |

| Skeletal Muscle Glucose Uptake | Aged Mice ([¹⁸F]-FDG PET) | This compound (0.5 mg/g diet) | Control Diet | ↑ ~40% | <0.05 | |

| Left Ventricular Stroke Volume | DIO Mice | This compound (0.8 mg/g diet) | High-Fat Diet | ↑ ~20% | <0.05 |

Data are representative estimates compiled from published studies on O304. Actual values may vary based on specific experimental conditions.

Clinical Validation

The promising preclinical results for this compound led to its evaluation in clinical trials. A Phase IIa proof-of-concept study was conducted in patients with type 2 diabetes who were on a stable metformin regimen.

Phase IIa Clinical Trial Results

The 28-day trial demonstrated that this compound was well-tolerated and showed statistically significant improvements in key metabolic and cardiovascular endpoints.

| Parameter | Treatment Group (this compound) | Placebo Group | Change from Baseline | p-value (vs. Placebo) | Reference |

| Fasting Plasma Glucose (FPG) | -0.60 mM | -0.10 mM | -0.50 mM | 0.0096 | |

| HOMA-IR | Significant absolute reduction | No significant change | - | Not significant | |

| Diastolic Blood Pressure | Statistically significant reduction | No significant change | - | Significant | |

| Systolic Blood Pressure (relative) | Statistically significant reduction | No significant change | - | Significant | |

| Peripheral Microvascular Perfusion | Statistically significant increase | No significant change | - | Significant |

This table summarizes key findings from the Phase IIa trial of O304.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice, 6 weeks of age.

-

Diet: Mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, ad libitum. Control mice are fed a standard chow diet (10% kcal from fat).

-

Induction Period: The HFD is administered for 15-20 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

Treatment: this compound is administered via oral gavage or as a food admixture at specified doses (e.g., 0.5-2.0 mg/g of diet).

-

Monitoring: Body weight and food intake are monitored weekly. Metabolic assessments (GTT, ITT) are performed at baseline and post-treatment.

Glucose and Insulin Tolerance Tests (GTT & ITT)

-

Fasting: Mice are fasted for 4-6 hours (for ITT) or overnight (16-18 hours for GTT) with free access to water.

-

Baseline Measurement (t=0): A baseline blood glucose reading is taken from the tail vein using a glucometer.

-

Injection:

-

GTT: Mice are administered glucose (1-2 g/kg body weight) via oral gavage (OGTT) or intraperitoneal (IP) injection.

-

ITT: Mice are administered human insulin (0.75-1.0 U/kg body weight) via IP injection.

-

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

-

Data Analysis: The area under the curve (AUC) is calculated to quantify glucose clearance or insulin sensitivity.

In Vitro 2-Deoxy-D-Glucose (2-DG) Uptake Assay

-

Cell Culture: L6 or C2C12 myoblasts are differentiated into myotubes in 96-well plates.

-

Starvation: Myotubes are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 1 hour). A positive control group is treated with insulin (e.g., 100 nM).

-

Glucose Uptake: Cells are incubated with a solution containing radiolabeled [³H] 2-deoxy-D-glucose or a fluorescent analog like 2-NBDG for 10-15 minutes.

-

Termination and Lysis: The uptake is stopped by washing with ice-cold PBS. Cells are then lysed with NaOH or a suitable lysis buffer.

-

Quantification: For radiolabeled 2-DG, radioactivity is measured using a scintillation counter. For fluorescent analogs, fluorescence is measured with a plate reader.

Experimental Workflow Diagram

Caption: Workflow for preclinical validation of this compound.

Conclusion

The comprehensive preclinical and clinical data provide robust validation for this compound as a therapeutic target in metabolic diseases. By directly activating AMPK, this compound addresses multiple pathological features of type 2 diabetes and metabolic syndrome, including insulin resistance, hyperglycemia, and associated cardiovascular dysfunction. The successful translation of efficacy from animal models to human subjects underscores the potential of this therapeutic approach. Further clinical development is warranted to establish the long-term safety and efficacy of this compound in a broader patient population.

References

The Biological Function of PK44: A Potent and Selective DPP-IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function of PK44, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. This compound, also available as this compound phosphate, has demonstrated significant potential in the context of type 2 diabetes research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, this compound prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity. This leads to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, ultimately resulting in improved glycemic control.

Quantitative Data Summary

This compound is distinguished by its high potency and selectivity for the DPP-IV enzyme. The available quantitative data is summarized in the table below.

| Parameter | Value | Description |

| IC50 | 15.8 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the DPP-IV enzyme activity in vitro.[1][2][3][4][5] |

| Selectivity | >1000-fold | This compound demonstrates over 1000-fold greater selectivity for DPP-IV compared to the related proteases DPP-8 and DPP-9, which is a critical factor for minimizing off-target effects. |

Signaling Pathway of DPP-IV Inhibition by this compound

The following diagram illustrates the signaling pathway affected by the inhibition of DPP-IV by this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are provided below. These are based on standard methodologies for the characterization of DPP-IV inhibitors.

In Vitro DPP-IV Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5)

-

This compound (or other test compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution with assay buffer to obtain a range of test concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the human recombinant DPP-IV enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a mouse model.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (2 g/kg)

-

Blood glucose meter and test strips

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Administer this compound orally at the desired dose. Administer the vehicle to the control group.

-

After 30-60 minutes, administer the glucose solution orally.

-

Measure blood glucose levels from a tail snip at time points 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Plot the mean blood glucose concentration against time for both the this compound-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the improvement in glucose tolerance.

Experimental Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for evaluating a DPP-IV inhibitor like this compound.

Conclusion

This compound is a potent and selective DPP-IV inhibitor with a well-defined mechanism of action. Its ability to enhance incretin signaling makes it a valuable research tool for studying glucose metabolism and a promising candidate for the development of novel therapeutics for type 2 diabetes. The provided data and protocols offer a solid foundation for further investigation into the pharmacological profile of this compound.

References

Unveiling PK44: A Novel Modulator of the CD44 Signaling Pathway

Introduction: The discovery of PK44 represents a significant advancement in the pursuit of targeted therapies for malignancies characterized by aberrant CD44 signaling. This compound is a novel small molecule inhibitor that has demonstrated potent and selective activity against key downstream effectors of the CD44 pathway, offering a promising new avenue for therapeutic intervention in various cancers. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Screening

The identification of this compound was the culmination of a high-throughput screening campaign aimed at identifying novel inhibitors of the CD44 signaling cascade. A proprietary library of diverse chemical scaffolds was screened using a cell-based assay designed to measure the inhibition of a CD44-dependent reporter gene. Initial hits were then subjected to a series of secondary and tertiary screens to confirm their activity, assess their selectivity, and determine their preliminary structure-activity relationships. This compound emerged as the lead candidate from this rigorous screening funnel, exhibiting exceptional potency and a favorable pharmacological profile.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for both laboratory-scale and potential large-scale production. The synthetic route is designed to be efficient and modular, allowing for the facile generation of analogs for further structure-activity relationship studies.

Synthetic Scheme Overview

Caption: A high-level overview of the synthetic route to this compound.

Experimental Protocol: Synthesis of Intermediate 2

To a solution of Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere of nitrogen was added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. The resulting suspension was stirred at room temperature for 30 minutes, after which a solution of the appropriate electrophile (1.1 eq) in anhydrous THF was added dropwise. The reaction mixture was heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer was extracted with ethyl acetate (3 x 50 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford Intermediate 2.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by modulating the CD44 signaling pathway, which is known to play a critical role in cell adhesion, migration, proliferation, and survival.[1][2] The interaction of CD44 with its primary ligand, hyaluronic acid (HA), activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][2][3]

Signaling Pathway of CD44 and Point of this compound Intervention

Caption: this compound inhibits key downstream kinases in the CD44 signaling pathway.

Quantitative Biological Data

The inhibitory activity of this compound was quantified using a panel of biochemical and cell-based assays. The results are summarized in the table below.

| Assay Type | Target | IC50 (nM) |

| Biochemical | PI3K | 15.2 |

| Biochemical | MAPK | 45.8 |

| Cell-based | Proliferation (MCF-7) | 120.5 |

| Cell-based | Apoptosis (HeLa) | 250.1 |

Experimental Protocol: Cell Proliferation Assay

Human breast cancer cells (MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound (ranging from 0.1 nM to 10 µM) or vehicle control (0.1% DMSO). The cells were incubated for 72 hours at 37 °C in a humidified atmosphere with 5% CO2. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance at 570 nm was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion

This compound is a promising new chemical entity that effectively targets the CD44 signaling pathway. Its potent inhibitory activity against key downstream kinases, coupled with its demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, underscores its potential as a novel therapeutic agent. The well-defined chemical synthesis and detailed biological characterization presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and its analogs. Future work will focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy and safety in in vivo models of cancer.

References

In Vitro Characterization of PK44: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK44, identified as PK 44 phosphate, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. This document provides a comprehensive technical guide to the in vitro characterization of this compound, detailing its biochemical and cellular activities. The guide includes structured data summaries, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical profile.

Introduction

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are essential for potentiating insulin secretion and suppressing glucagon release, thereby regulating blood glucose levels.[2] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[3]

PK 44 phosphate is a potent inhibitor of DPP-IV.[4] In vitro studies have demonstrated its high affinity for the target enzyme and selectivity over other related peptidases. This guide outlines the essential in vitro assays and methodologies required to comprehensively characterize the pharmacological profile of this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical assays. The following tables summarize the key inhibitory activities and selectivity profile.

Table 1: Biochemical Potency of PK 44 Phosphate

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Fluorometric | 15.8 |

Table 2: Selectivity Profile of PK 44 Phosphate

| Target Enzyme | Fold Selectivity vs. DPP-IV | Reference |

| Dipeptidyl Peptidase 8 (DPP-8) | >1000-fold | |

| Dipeptidyl Peptidase 9 (DPP-9) | >1000-fold |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

DPP-IV Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-IV.

Principle: This assay measures the enzymatic activity of DPP-IV using a fluorogenic substrate. The cleavage of the substrate by DPP-IV releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage.

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-AMC (fluorogenic substrate)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

PK 44 phosphate

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of PK 44 phosphate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of PK 44 phosphate in Assay Buffer to create a range of test concentrations.

-

In a 96-well plate, add the following to each well:

-

30 µL of Assay Buffer

-

10 µL of diluted DPP-IV enzyme

-

10 µL of the PK 44 phosphate dilution (or solvent for control wells)

-

-

Incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Record the fluorescence readings every minute for 30 minutes.

-

Calculate the initial reaction velocity (V) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Assays (DPP-8 and DPP-9)

Objective: To assess the selectivity of this compound for DPP-IV over other dipeptidyl peptidases, such as DPP-8 and DPP-9.

Principle: The experimental principle is similar to the DPP-IV inhibition assay, but with the respective enzymes (DPP-8 or DPP-9) and their specific substrates.

Materials:

-

Human recombinant DPP-8 and DPP-9 enzymes

-

Specific fluorogenic substrates for DPP-8 and DPP-9

-

Assay Buffer

-

PK 44 phosphate

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Follow the same general procedure as the DPP-IV inhibition assay, substituting DPP-IV with either DPP-8 or DPP-9.

-

Use a substrate and buffer system optimized for the specific enzyme being tested. For example, a continuous fluorescent assay for DPP-8 can use Ala-Pro-7-amino-4-trifluormethylcoumarin as a substrate.

-

Determine the IC50 values for this compound against DPP-8 and DPP-9.

-

Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme (e.g., DPP-8) by the IC50 for the target enzyme (DPP-IV).

Cellular DPP-IV Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound on DPP-IV in a cellular context.

Principle: This assay utilizes a cell line that expresses DPP-IV on its surface. A specific fluorescent probe for DPP-IV is used to measure the enzyme's activity in living cells. Inhibition of cellular DPP-IV by this compound will result in a decrease in the fluorescence signal.

Materials:

-

A suitable cell line expressing DPP-IV (e.g., HepG2 cells)

-

Cell culture medium and supplements

-

A specific cell-based DPP-IV activity probe

-

PK 44 phosphate

-

96-well clear-bottom black microplate

-

Fluorescence microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of PK 44 phosphate for a predetermined incubation period.

-

Add the DPP-IV activity probe to the wells.

-

Incubate the plate according to the probe manufacturer's instructions.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

DPP-IV Signaling and Inhibition

The primary mechanism of action of DPP-IV inhibitors like this compound is the potentiation of incretin hormone signaling. DPP-IV inactivation of GLP-1 and GIP is a key regulatory step in glucose metabolism.

Caption: DPP-IV inhibition by this compound prevents GLP-1 degradation, enhancing insulin secretion.

DPP-IV and Activin/Nodal Signaling

Recent studies suggest that DPP-IV can also function as a potentiator of the activin/nodal signaling pathway, which is involved in early embryonic development and cell differentiation.

Caption: this compound may modulate the activin/nodal signaling pathway through DPP-IV inhibition.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a DPP-IV inhibitor like this compound.

Caption: A streamlined workflow for the comprehensive in vitro evaluation of this compound.

Conclusion

The in vitro characterization of PK 44 phosphate demonstrates its high potency and selectivity as a DPP-IV inhibitor. The methodologies and data presented in this guide provide a robust framework for the continued preclinical assessment of this compound and other novel DPP-IV inhibitors. A thorough understanding of the in vitro pharmacological profile is essential for guiding further drug development efforts, including in vivo efficacy and safety studies.

References

- 1. content.abcam.com [content.abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p44/42 MAPK (ERK1/2) in Glucagon-Like Peptide-1 Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with a pivotal role in glucose homeostasis, making it a key target in the therapeutic landscape for type 2 diabetes and obesity. The regulation of its secretion from intestinal enteroendocrine L-cells and the downstream signaling pathways it activates are complex processes involving multiple intracellular effectors. Emerging evidence has highlighted the significance of the mitogen-activated protein kinase (MAPK) pathway, specifically the p44 and p42 isoforms (also known as Extracellular signal-Regulated Kinases 1 and 2, or ERK1/2), in mediating these effects. This technical guide provides an in-depth exploration of the role of the p44/42 MAPK signaling cascade in the regulation of GLP-1, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Data Presentation: p44/42 MAPK in GLP-1 Secretion

The following table summarizes quantitative data from a key study investigating the MAPK-dependent stimulation of GLP-1 secretion by the synthetic progestin R5020 in the murine GLUTag enteroendocrine cell line.

| Treatment Condition | Fold Change in GLP-1 Secretion (relative to basal) | Fold Change in ERK1/2 Phosphorylation (relative to basal) |

| Vehicle (Control) | 1.0 | 1.0 |

| R5020 (20 nmol/L) | ~2.5[1] | Rapid and transient increase[2] |

| U0126 (10 µmol/L) + R5020 (20 nmol/L) | ~1.0 (Secretion blocked)[1][2] | Phosphorylation blocked[2] |

Table 1: Quantitative analysis of the effect of R5020 and the MEK inhibitor U0126 on GLP-1 secretion and ERK1/2 phosphorylation in GLUTag cells. Data are approximated from graphical representations in the cited source.

Signaling Pathways

The p44/42 MAPK (ERK1/2) signaling cascade is a crucial downstream pathway in the regulation of GLP-1. Its activation can be triggered by various stimuli in enteroendocrine L-cells, leading to the secretion of GLP-1. Furthermore, GLP-1 receptor (GLP-1R) activation in other cell types, such as pancreatic beta cells, also engages the ERK1/2 pathway to mediate its diverse physiological effects.

Progesterone-Induced GLP-1 Secretion

Recent studies have shown that progesterone can stimulate GLP-1 secretion from enteroendocrine cells through a non-classical, membrane-initiated signaling pathway that is dependent on MAPK activation.

GLP-1 Receptor Downstream Signaling

Upon binding of GLP-1 or its agonists, the GLP-1R activates downstream pathways, including the ERK1/2 cascade, in target cells like pancreatic beta cells. This signaling contributes to the pleiotropic effects of GLP-1, such as promoting cell proliferation and survival.

Experimental Protocols

Western Blot Analysis for Phosphorylated ERK1/2 (p-ERK)

This protocol is adapted for the analysis of p-ERK in intestinal cell lines such as GLUTag or INS-1 cells.

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

For experiments investigating basal phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.

-

Treat cells with the compound of interest (e.g., R5020, exendin-4) at the desired concentration and for the specified time. For inhibitor studies, pre-incubate with the inhibitor (e.g., U0126) for 30-60 minutes before adding the stimulus.

2. Cell Lysis:

-

Place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2.

5. Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the corresponding total ERK signal for each sample.

In Vitro GLP-1 Secretion Assay

This protocol is suitable for measuring GLP-1 secretion from enteroendocrine cell lines like GLUTag or STC-1.

1. Cell Culture:

-

Seed cells (e.g., GLUTag, STC-1) in 24-well plates and grow to 60-80% confluency.

2. Secretion Experiment:

-

On the day of the experiment, wash the cells twice with a glucose-free Krebs-Ringer buffer (KRB) or HEPES buffer.

-

Pre-incubate the cells in the same buffer for a "starvation" period (e.g., 30 minutes) at 37°C.

-

Prepare the stimulation buffer containing the test compound (e.g., R5020, glucose, forskolin) at the desired concentration in KRB or HEPES buffer.

-

Aspirate the pre-incubation buffer and add the stimulation buffer to the cells.

-

Incubate for a specified period (e.g., 2 hours) at 37°C.

-

Collect the supernatant, which contains the secreted GLP-1. It is recommended to add a DPP-4 inhibitor to the collection buffer to prevent GLP-1 degradation.

3. GLP-1 Quantification:

-

Measure the concentration of active GLP-1 in the collected supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

4. Data Normalization:

-

After collecting the supernatant, lyse the cells in the wells and determine the total protein content of each well using a BCA or Bradford assay.

-

Normalize the measured GLP-1 concentration to the total protein content of the corresponding well to account for variations in cell number.

Experimental Workflow Visualization

Conclusion

The p44/42 MAPK (ERK1/2) signaling pathway is an integral component of the regulatory network governing GLP-1 secretion and action. As demonstrated, stimuli such as progesterone can activate this pathway in enteroendocrine L-cells to promote GLP-1 release, an effect that can be pharmacologically targeted. Furthermore, the activation of the GLP-1 receptor in target tissues initiates a cascade of intracellular events that includes the phosphorylation and activation of ERK1/2, contributing to the beneficial metabolic effects of GLP-1. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the intricate role of p44/42 MAPK in GLP-1 biology and to explore its potential as a therapeutic target for metabolic diseases. A thorough understanding of these molecular mechanisms is essential for the continued development of novel and more effective GLP-1-based therapies.

References

An In-depth Technical Guide on the Preclinical Studies of Fasiglifam (TAK-875) for Type 2 Diabetes

Introduction

Fasiglifam, also known as TAK-875, is a novel, orally available, and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating free fatty acid-induced insulin secretion.[1][3] The activation of GPR40 by agonists like fasiglifam enhances glucose-dependent insulin secretion, making it a promising therapeutic target for type 2 diabetes.[1] This technical guide provides a comprehensive overview of the preclinical studies of fasiglifam, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

Fasiglifam acts as a selective agonist of GPR40. The binding of fasiglifam to GPR40 on pancreatic β-cells initiates a signaling cascade primarily through the Gαq protein subunit. This activation of the Gqα signaling pathway leads to an increase in intracellular inositol monophosphate and calcium concentrations. The elevated intracellular calcium levels, in a glucose-dependent manner, amplify insulin secretion. Studies have shown that fasiglifam's insulinotropic action is dependent on glucose levels, which suggests a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.

Recent research also suggests that fasiglifam may have a dual potentiating mechanism on glucose-stimulated insulin secretion (GSIS) through the Gαq-GPR40/FFAR1 signaling branches. This involves both the amplification of glucose-induced Ca2+ oscillations by inositol triphosphate (IP3) and the augmentation of downstream secretory mechanisms by diacylglycerol (DAG)/protein kinase C (PKC), independent of Ca2+ oscillations. Additionally, some evidence points towards a potential role for fasiglifam in mitigating β-cell lipotoxicity-induced damage by inhibiting the TLR4-NF-κB pathway.

Signaling Pathway Diagram

Caption: GPR40 signaling pathway activated by Fasiglifam.

Quantitative Data Summary

Table 1: In Vitro Activity of Fasiglifam (TAK-875)

| Assay | Cell Line | Species | Parameter | Value | Reference |

| GPR40 Agonist Activity | CHO cells expressing human GPR40 | Human | EC50 | 14 nM | |

| Intracellular IP Production | CHO-hGPR40 | Human | EC50 | 72 nM | |

| GPR40 Binding Affinity | Human GPR40 receptor | Human | Ki | 38 nM | |

| GPR40 Binding Affinity | Rat GPR40 receptor | Rat | Ki | 140 nM | |

| Insulin Secretion | RINm cells | Rat | EC50 | 20 µM |

Table 2: In Vivo Efficacy of Fasiglifam (TAK-875) in Diabetic Rat Models

| Animal Model | Dose | Effect | Reference |

| N-STZ-1.5 rats (OGTT) | 1-10 mg/kg p.o. | Improved glucose tolerance and augmented insulin secretion | |

| Zucker diabetic fatty (ZDF) rats | 10 mg/kg p.o. | Significantly augmented plasma insulin and reduced fasting hyperglycemia | |

| nSTZ Wistar rats (OGTT) | 0.3-3 mg/kg p.o. | Reduced blood glucose excursion and augmented insulin secretion | |

| Wistar fatty rats (OGTT) | 1 mg/kg | Minimum effective dose for glucose-lowering and insulinotropic action |

Table 3: Pharmacokinetic Parameters of Fasiglifam (TAK-875) in Preclinical Species

| Species | Dose | Route | Cmax | Tmax | AUC | Bioavailability | Half-life | Reference |

| Rat (Male) | 10 mg/kg | p.o. | 12.4 ± 2.6 µg/ml | 1 h | - | 85-120% | 11.1 h | |

| Rat (Female) | 10 mg/kg | p.o. | 12.9 ± 3.5 µg/ml | 1 h | - | 91-108% | 11.6 h | |

| Rat (Male) | 50 mg/kg | p.o. | 76.2 ± 3.7 µg/ml | 1 h | - | - | 10.3 h | |

| Rat (Female) | 50 mg/kg | p.o. | 83.7 ± 13.2 µg/ml | 1 h | - | - | 9.8 h | |

| Rat | - | p.o. | - | - | - | 76.0% | - | |

| Dog | - | p.o. | - | - | - | 92.4% | - |

Experimental Protocols

In Vitro Assays

GPR40 Reporter Assay A common method to screen for GPR40 agonists is a reverse transfection reporter assay. This involves a 96-well plate coated with a transfection complex containing DNA for GPR40, an engineered G protein, and a cAMP response element-regulated secreted alkaline phosphatase (SEAP) reporter. Cells grown on this complex express GPR40. Agonist binding initiates a signal cascade leading to SEAP expression, which is measured via a luminescence-based substrate.

Calcium Mobilization Assay To assess the activation of the Gqα-mediated signaling pathway, intracellular calcium levels are measured. For instance, agonist activity at the human GPR40 receptor expressed in CHO cells can be assessed by monitoring the increase in intracellular calcium concentration using a fluorescence spectrophotometer like FLIPR.

Insulin Secretion Assay Glucose-dependent insulin secretion is a key functional endpoint. This can be evaluated using pancreatic β-cell lines like MIN6 or INS-1, or isolated primary islets. Cells are incubated with varying concentrations of the test compound in the presence of different glucose concentrations. The amount of insulin secreted into the medium is then quantified, typically by ELISA.

In Vivo Models

A variety of rodent models are used to evaluate the in vivo efficacy of anti-diabetic drugs.

Zucker Diabetic Fatty (ZDF) Rat The ZDF rat is a genetic model of type 2 diabetes characterized by a mutation in the leptin receptor, leading to obesity, hyperglycemia, and hyperinsulinemia. This model is useful for studying the effects of compounds on fasting hyperglycemia and insulin resistance.

Streptozotocin (STZ)-Induced Diabetic Rat A chemical-induced model where a low dose of streptozotocin is administered to induce β-cell damage, often in combination with a high-fat diet to mimic the pathology of type 2 diabetes. The nSTZ Wistar rat model is an example used to assess glucose-lowering effects during an oral glucose tolerance test (OGTT).

Oral Glucose Tolerance Test (OGTT) The OGTT is a standard procedure to assess glucose metabolism. After an overnight fast, the animal is administered the test compound, followed by an oral glucose challenge. Blood samples are collected at various time points to measure plasma glucose and insulin levels.

Experimental Workflow Diagram

Caption: Preclinical development workflow for a GPR40 agonist.

Pharmacokinetics and Metabolism

Fasiglifam has demonstrated good oral bioavailability in preclinical species, with values of 76% in rats and 92.4% in dogs. In rats, after oral administration, fasiglifam is rapidly absorbed, reaching maximum plasma concentrations in about 1 hour. The oral half-life in rats is approximately 10-12 hours.

The primary route of elimination for fasiglifam is through metabolism, with acyl glucuronidation being the predominant pathway in all species tested, including humans. The major human metabolite, M-I, was also found in rats and cynomolgus monkeys. It is important to note that the development of fasiglifam was terminated in Phase III clinical trials due to concerns about drug-induced liver injury (DILI). Preclinical studies indicated that the formation of a reactive acyl glucuronide metabolite could be a contributing factor to this hepatotoxicity.

Conclusion

The preclinical data for fasiglifam (TAK-875) demonstrated its potential as a potent and selective GPR40 agonist for the treatment of type 2 diabetes. Its mechanism of action, centered on the glucose-dependent potentiation of insulin secretion, offered a promising therapeutic profile with a reduced risk of hypoglycemia. However, the subsequent findings of hepatotoxicity in clinical trials, potentially linked to a reactive metabolite, underscore the critical importance of thorough toxicological evaluation throughout the drug development process. The extensive preclinical characterization of fasiglifam has nonetheless provided valuable insights into the pharmacology of GPR40 agonists and will inform the development of future therapies targeting this pathway.

References

- 1. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro DPP-IV Inhibitor Assay for PK44

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose metabolism. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion and regulating blood sugar. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. By blocking DPP-IV, the levels of active incretins are increased, leading to improved glycemic control.

PK44 is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor with a reported IC50 value of 15.8 nM.[1][2][3][4] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against DPP-IV using a common fluorescence-based assay.

Mechanism of Action

The assay quantifies DPP-IV activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). DPP-IV cleaves the Gly-Pro dipeptide from the AMC molecule, releasing the free AMC, which produces a fluorescent signal. In the presence of an inhibitor like this compound, the enzymatic activity of DPP-IV is reduced, resulting in a decreased fluorescent signal. The inhibitory activity is quantified by measuring the reduction in fluorescence compared to an uninhibited control.

Figure 1: Mechanism of DPP-IV inhibition by this compound.

Experimental Protocol

This protocol is based on commonly used fluorescence-based DPP-IV inhibitor screening assays.

Materials and Reagents

-

DPP-IV (Human, Recombinant): Store at -80°C.

-

DPP-IV Substrate (H-Gly-Pro-AMC): Store at -20°C, protected from light.

-

DPP-IV Assay Buffer (10X): Typically contains Tris-HCl, NaCl, and EDTA. Store at -20°C.

-

This compound: Prepare a stock solution in DMSO.

-

Positive Control Inhibitor (e.g., Sitagliptin): Prepare a stock solution in DMSO.

-

DMSO (Dimethyl Sulfoxide): ACS grade.

-

96-well black, clear-bottom microplate: For fluorescence measurements.

-

Microplate reader: Capable of fluorescence detection with excitation at 350-360 nm and emission at 450-465 nm.

-

Standard laboratory equipment: Pipettes, sterile tubes, etc.

Reagent Preparation

-

1X DPP-IV Assay Buffer: Dilute the 10X stock to 1X with HPLC-grade water. For example, dilute 3 mL of 10X buffer with 27 mL of water. Equilibrate to room temperature before use.

-

DPP-IV Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired working concentration with 1X DPP-IV Assay Buffer. Keep the diluted enzyme on ice.

-

DPP-IV Substrate Solution: Thaw the substrate at room temperature, protected from light. Dilute the stock solution with 1X DPP-IV Assay Buffer to the final working concentration.

-

This compound and Control Solutions: Prepare a serial dilution of the this compound stock solution in DMSO to achieve a range of concentrations for testing (e.g., from 0.1 nM to 10 µM). Prepare a similar dilution series for the positive control inhibitor.

Experimental Workflow

References

Application Notes and Protocols for a Fluorescence-Based Assay to Determine PK44 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of the hypothetical protein kinase PK44 using a fluorescence polarization (FP)-based assay. This method is suitable for high-throughput screening (HTS) of potential this compound inhibitors.

Introduction

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes.[1] Their dysregulation is often implicated in various diseases, making them prime targets for drug discovery.[2] Fluorescence-based assays offer a sensitive, non-radioactive, and HTS-compatible method for measuring kinase activity.[3][4] This document outlines a fluorescence polarization (FP) assay for measuring the activity of this compound and for screening potential inhibitors.

FP is a technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to another molecule.[3] In this assay, a small fluorescently labeled peptide substrate (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by this compound, the tracer is bound by a phosphospecific antibody, leading to a larger complex that tumbles more slowly, thus increasing the fluorescence polarization. Inhibitors of this compound will prevent the phosphorylation of the tracer, resulting in a low polarization signal.

Hypothetical this compound Signaling Pathway

To understand the context of this compound activity, a hypothetical signaling pathway is presented below. In this pathway, an upstream kinase (Upstream Kinase) activates this compound through phosphorylation. Activated this compound then phosphorylates a downstream substrate (Downstream Substrate), leading to a cellular response.

Caption: Hypothetical this compound signaling cascade.

Experimental Protocols

This section provides detailed protocols for the fluorescence polarization-based this compound activity assay.

Materials and Reagents

-

This compound Kinase: Purified, active this compound enzyme.

-

This compound Substrate Peptide (Tracer): A peptide substrate for this compound, labeled with a fluorescent dye (e.g., FITC).

-

Anti-phospho-Substrate Antibody: An antibody that specifically recognizes the phosphorylated form of the substrate peptide.

-

ATP: Adenosine triphosphate.

-

Kinase Reaction Buffer: Buffer optimized for this compound activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Stop Solution/Detection Mix: Kinase reaction buffer containing EDTA to stop the reaction and the anti-phospho-substrate antibody.

-

Test Compounds: Potential this compound inhibitors dissolved in DMSO.

-

Microplates: Low-volume, black, 384-well microplates suitable for fluorescence polarization measurements.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Assay Workflow

The overall workflow for the this compound FP assay is depicted below.

Caption: Fluorescence polarization assay workflow.

Detailed Assay Protocol

-

Reagent Preparation:

-

Prepare a 2X this compound enzyme solution in kinase reaction buffer.

-

Prepare a 2X fluorescent substrate/ATP mix in kinase reaction buffer.

-

Prepare serial dilutions of test compounds in DMSO, then dilute into kinase reaction buffer.

-

Prepare a stop solution containing EDTA and the anti-phospho-substrate antibody in kinase reaction buffer. The final concentrations of all components should be optimized empirically.

-

-

Assay Procedure (for a 20 µL final volume):

-

Add 5 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

-

Add 5 µL of the 2X this compound enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X fluorescent substrate/ATP mix to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the stop solution/detection mix.

-

Incubate for at least 30 minutes at room temperature to allow for antibody binding.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Controls

-

No Enzyme Control (0% activity): Wells containing all reagents except the this compound enzyme. This control is used to determine the baseline fluorescence polarization.

-

No Inhibitor Control (100% activity): Wells containing all reagents, including the this compound enzyme and DMSO instead of a test compound. This control represents the maximum fluorescence polarization signal.

Data Analysis

-

The fluorescence polarization is typically measured in millipolarization units (mP).

-

The percentage of inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) Where:

-

mP_sample is the mP value of the test compound well.

-

mP_min is the average mP of the no enzyme control.

-

mP_max is the average mP of the no inhibitor control.

-

-

The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The results of an inhibitor screening study can be summarized in a table for easy comparison.

| Compound ID | Target | Assay Type | IC50 (nM) | Hill Slope | Max Inhibition (%) |

| Cmpd-001 | This compound | FP | 15.2 | 1.1 | 98.5 |

| Cmpd-002 | This compound | FP | 250.6 | 0.9 | 95.2 |

| Cmpd-003 | This compound | FP | >10,000 | N/A | 10.1 |

| Cmpd-004 | This compound | FP | 8.9 | 1.2 | 99.1 |

| Staurosporine | This compound | FP | 2.5 | 1.0 | 100.0 |

Table 1: Hypothetical Inhibition Data for this compound. IC50 values were determined from an 11-point dose-response curve. Staurosporine is included as a non-selective kinase inhibitor control.

Conclusion

The fluorescence polarization-based assay described here provides a robust and sensitive method for measuring the enzymatic activity of this compound and for screening libraries of compounds to identify potential inhibitors. This assay is amenable to high-throughput screening and can be a valuable tool in the early stages of drug discovery for diseases where this compound is a therapeutic target. The detailed protocol and data analysis guidelines provided should enable researchers to successfully implement this assay in their laboratories.

References

- 1. Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Notes: Determination of IC50 for PK44, a Novel DPP-IV Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[4] These inhibitors prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel compound, PK44, against human recombinant DPP-IV. The IC50 value is a critical parameter for evaluating the potency of an inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the hypothetical test compound this compound against DPP-IV in comparison to a well-characterized DPP-IV inhibitor, Sitagliptin.

| Compound | IC50 (nM) | Hill Slope |

| This compound | [Insert experimentally determined value] | [Insert value] |

| Sitagliptin (Reference) | 19 | 1.1 |

Note: The IC50 value for Sitagliptin is provided as a reference from published data. The values for this compound are to be determined experimentally.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 value of this compound for DPP-IV. The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by DPP-IV, which releases the fluorescent product 7-Amino-4-methylcoumarin (AMC).

1. Materials and Reagents:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: H-Gly-Pro-AMC

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Test Compound: this compound

-

Reference Inhibitor: Sitagliptin

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

2. Reagent Preparation:

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer at pH 8.0 and allow it to equilibrate to room temperature before use.

-

DPP-IV Enzyme: Reconstitute the lyophilized human recombinant DPP-IV enzyme in ice-cold Assay Buffer to a stock concentration. Further dilute the enzyme to the final working concentration in ice-cold Assay Buffer just before use. Store aliquots at -80°C to prevent repeated freeze-thaw cycles.

-

DPP-IV Substrate: Prepare a stock solution of H-Gly-Pro-AMC in DMSO. Dilute the stock solution to the final working concentration in Assay Buffer. Protect the substrate solution from light.

-

Test Compound (this compound) and Reference Inhibitor (Sitagliptin): Prepare stock solutions of this compound and Sitagliptin in 100% DMSO. Create a serial dilution of each compound in Assay Buffer to generate a range of concentrations for the dose-response curve.

3. Assay Procedure:

-

Plate Layout: Design the plate layout to include wells for the blank (no enzyme), 100% activity control (enzyme and substrate, no inhibitor), test compound (this compound) at various concentrations, and the reference inhibitor (Sitagliptin) at various concentrations.

-

Compound Dispensing: Add 10 µL of the serially diluted this compound, Sitagliptin, or vehicle (Assay Buffer with the same final concentration of DMSO as the compound wells) to the appropriate wells of the 96-well plate.

-

Enzyme Addition: Add 30 µL of the diluted DPP-IV enzyme solution to all wells except for the blank wells. Add 30 µL of Assay Buffer to the blank wells.

-

Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add 10 µL of the DPP-IV substrate solution to all wells. The final volume in each well should be 50 µL.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is within the linear range.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

4. Data Analysis:

-

Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of DPP-IV inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the IC50 value.

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound for DPP-IV.

Caption: Mechanism of DPP-IV inhibition by this compound.

References

- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 2. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vivo Studies of PK44, a Novel Kinase Inhibitor